molecular formula C11H13BrOS B1474419 (1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol CAS No. 1932213-54-1

(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol

Cat. No.: B1474419
CAS No.: 1932213-54-1
M. Wt: 273.19 g/mol
InChI Key: YALGALFZYHAINZ-GHMZBOCLSA-N
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Description

(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H13BrOS and its molecular weight is 273.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Selective Addition Reactions and Derivative Synthesis : A study by Kaya et al. (2014) discusses the selective brominations and formation of cyclohexane derivatives, demonstrating the compound's role in synthesizing complex molecules with specific configurations, including S, O, N, Cl, and Br elements (Kaya, Menzek, & Şahin, 2014).
  • Conformational Studies : Research by Mague et al. (2014) examines the crystal structure of a related compound, highlighting its specific conformation and molecular interactions, which could inform further chemical synthesis and applications (Mague, Mohamed, Akkurt, Hassan, & Albayati, 2014).
  • Stereoisomer Synthesis : Wallace et al. (2009) describe a scalable synthesis and isolation of stereoisomers of a similar compound, showcasing its utility in the creation of S1P1 receptor agonists, highlighting the importance of stereochemical control in chemical synthesis (Wallace, Gordon, Hayes, Konopacki, Fix-Stenzel, Zhang, Grongsaard, Cusack, Schaffter, Henry, & Stoffel, 2009).

Applications in Catalysis and Chemical Transformations

  • Catalytic and Enantioselective Processes : Srebnik et al. (1989) report on the use of organoboranes for the enantioselective ring opening of epoxides, presenting a method for synthesizing optically active halohydrins, demonstrating the compound's potential in asymmetric synthesis (Srebnik, Joshi, & Brown, 1989).
  • Electrophile-Promoted Cyclization : Jana et al. (2003) study electrophile-promoted cyclization reactions to prepare cyclic sulfides, showing the compound's role in generating structures with significant regio- and stereoselectivity, which is crucial for developing pharmacologically active molecules (Jana, Viso, Díaz, & Castillón, 2003).

Potential Anticancer Activities

  • Anticancer Properties of Derivatives : A novel bromophenol derivative study by Guo et al. (2018) explores its anticancer activities against human lung cancer cell lines, suggesting that compounds related to "(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol" could serve as precursors or analogues in the development of new anticancer agents (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).

Properties

IUPAC Name

(1R,2R)-2-(4-bromophenyl)sulfanylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALGALFZYHAINZ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)SC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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